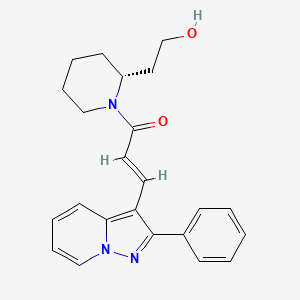

FK-453

Descripción

Structure

3D Structure

Propiedades

Número CAS |

121524-18-3 |

|---|---|

Fórmula molecular |

C23H25N3O2 |

Peso molecular |

375.5 g/mol |

Nombre IUPAC |

(E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1 |

Clave InChI |

OPLOPFHUHFGKMJ-JXOMPUQVSA-N |

SMILES isomérico |

C1CCN([C@H](C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

SMILES canónico |

C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol FK 453 FR 113452 FR 113453 FR113452 FR113453 |

Origen del producto |

United States |

Foundational & Exploratory

HMPL-453: A Technical Deep Dive into the Mechanism of Action of a Selective FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a potent and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors. HMPL-453 is an orally bioavailable therapeutic agent under investigation for the treatment of such malignancies. This technical guide provides a comprehensive overview of the mechanism of action of HMPL-453, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

HMPL-453 exerts its anti-tumor activity by selectively binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis. In tumors with aberrant FGFR signaling, this targeted inhibition can lead to significant tumor growth inhibition and regression.[2]

The FGF/FGFR Signaling Pathway and HMPL-453's Point of Intervention

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs on the cell surface, in the presence of heparan sulfate (B86663) proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell proliferation and survival. HMPL-453 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of these downstream pathways.

Quantitative Preclinical Data

The preclinical activity of HMPL-453 has been characterized through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

In Vitro Kinase Inhibition

HMPL-453 has shown potent inhibitory activity against the kinase domains of FGFR1, 2, and 3, with weaker activity against FGFR4, highlighting its selectivity.[2]

| Kinase Target | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of HMPL-453 were evaluated in a panel of tumor cell lines with and without FGFR pathway dysregulation. The results indicate a selective and potent inhibition of cell growth in FGFR-altered cell lines.[2]

| Cell Line Status | GI50 Range (nM) |

| Dysregulated FGFR Signaling | 3 - 105 |

| No FGFR Aberrations | > 1500 |

Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

A Phase 2 clinical trial (NCT04353375) evaluated the efficacy and safety of HMPL-453 in patients with previously treated, advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions.[3]

| Parameter | Cohort 1 (150 mg QD) | Cohort 2 (300 mg QD, 2w on/1w off) | Overall |

| Objective Response Rate (ORR) | - | 50% | 31.8% |

| Disease Control Rate (DCR) | - | 90% | 86.4% |

| Median Progression-Free Survival (PFS) | 5.7 months | Not Mature | - |

Experimental Protocols

While the full, detailed experimental protocols for the preclinical evaluation of HMPL-453 have not been published in a peer-reviewed paper, the methodologies can be inferred from the abstract by Hu et al. (2023) and are based on standard laboratory procedures.[2]

In Vitro Kinase Activity Assay (Generalized Protocol)

-

Assay Principle: The inhibitory effect of HMPL-453 on the kinase activity of recombinant FGFR1, 2, and 3 was likely measured using a fluorescence polarization (FP)-based assay, such as the Transcreener™ ADP² FP Assay. This assay detects the ADP produced during the kinase reaction.

-

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific substrate and ATP in a buffer solution.

-

HMPL-453 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A detection solution containing an ADP-specific antibody and a fluorescent tracer is added.

-

The amount of ADP produced is quantified by measuring the change in fluorescence polarization.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (Generalized Protocol)

-

Assay Principle: The anti-proliferative activity of HMPL-453 was likely assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

-

Methodology:

-

Tumor cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of HMPL-453 or vehicle control.

-

Plates are incubated for a period of 72 hours.

-

The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

GI50 values (the concentration that inhibits cell growth by 50%) are determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Model (Generalized Workflow)

The in vivo efficacy of HMPL-453 was evaluated in tumor xenograft models. The general workflow for such a study is depicted below.

-

Methodology:

-

Human tumor cell lines with specific FGFR alterations are cultured in vitro.

-

A suspension of these cells is subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives daily oral administration of HMPL-453, while the control group receives a vehicle solution. A dose of 50 mg/kg/day has been shown to induce tumor regression.[2]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the in vivo inhibition of FGFR signaling.

-

Conclusion

HMPL-453 (fanregratinib) is a potent and selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. Preclinical data robustly supports its targeted activity against tumors with dysregulated FGFR signaling, and early clinical data in intrahepatic cholangiocarcinoma with FGFR2 fusions is promising. The continued investigation of HMPL-453 in clinically defined patient populations with FGFR-altered tumors is warranted. This technical guide provides a foundational understanding of the core principles underlying the therapeutic potential of HMPL-453 for researchers and drug development professionals.

References

Fanregratinib: A Deep Dive into its FGFR Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Fanregratinib (formerly HMPL-453) is a novel, orally bioavailable, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFRs).[1] Developed by HUTCHMED, it is designed to target tumors with aberrant FGFR signaling, a known driver of cell proliferation, migration, and survival.[1] Preclinical data indicate that fanregratinib is a highly selective inhibitor of FGFR types 1, 2, and 3.[2][3] This technical guide provides a comprehensive overview of the FGFR selectivity profile of fanregratinib, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

Fanregratinib has demonstrated potent and selective inhibition of FGFR1, 2, and 3 in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of fanregratinib against various FGFR isoforms and a selection of other kinases. This data highlights the drug's selectivity for the intended targets.

| Kinase Target | IC50 (nM) |

| FGFR1 | Data not publicly available |

| FGFR2 | Data not publicly available |

| FGFR3 | Data not publicly available |

| FGFR4 | Data not publicly available |

| Other Kinases | Data not publicly available |

Quantitative IC50 values from the preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 are not yet publicly detailed in the available resources. The presented information qualitatively describes fanregratinib as a "highly potent and selective inhibitor of FGFR 1, 2, and 3".[2][4]

Experimental Methodologies

The determination of the FGFR selectivity profile of fanregratinib involves a series of in vitro and cell-based assays. While specific proprietary protocols may vary, the following sections describe standard methodologies employed in the industry for such characterizations.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of fanregratinib against a panel of purified kinases, including the FGFR family.

General Protocol (Example using a luminescence-based assay like ADP-Glo™):

-

Reagent Preparation:

-

Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and other kinases are sourced.

-

A suitable substrate for each kinase is prepared (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1 or a specific substrate).

-

Adenosine triphosphate (ATP) is prepared at a concentration close to its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Fanregratinib is serially diluted to create a range of concentrations.

-

-

Kinase Reaction:

-

The kinase, substrate, and fanregratinib (or vehicle control) are combined in a multi-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

Signal Detection:

-

An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

A kinase detection reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

The percentage of inhibition at each fanregratinib concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assays

Objective: To assess the ability of fanregratinib to inhibit FGFR signaling and cell proliferation in a cellular context.

General Protocol (Example using a cell-based ELISA for p-FGFR and a cell viability assay):

-

Cell Culture and Treatment:

-

Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions, FGFR1 amplifications) are cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a serial dilution of fanregratinib or a vehicle control for a specified period.

-

-

Inhibition of FGFR Phosphorylation:

-

Following treatment, the cells are lysed to extract proteins.

-

The concentration of phosphorylated FGFR (p-FGFR) and total FGFR is determined using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific capture and detection antibodies.

-

The ratio of p-FGFR to total FGFR is calculated to determine the extent of target inhibition.

-

-

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):

-

After a longer incubation period with fanregratinib (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to the cells.

-

This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Luminescence is measured with a plate reader.

-

-

Data Analysis:

-

For the p-FGFR assay, the IC50 for target inhibition is calculated.

-

For the cell viability assay, the percentage of growth inhibition is determined relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

-

Visualizing Key Concepts

To better illustrate the underlying biology and experimental logic, the following diagrams are provided.

Caption: The FGFR signaling pathway and the inhibitory action of fanregratinib.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3, with ongoing clinical development in tumors harboring FGFR alterations, such as intrahepatic cholangiocarcinoma with FGFR2 fusions.[5][6] The selectivity profile, established through rigorous in vitro and cellular assays, underscores its targeted mechanism of action. Further publication of the detailed preclinical data will provide a more granular understanding of its potency and selectivity against a broader range of kinases. This technical guide serves as a foundational resource for professionals in the field of oncology drug development interested in the pharmacological profile of fanregratinib.

References

- 1. Fanregratinib | C27H33ClN6O2 | CID 86304165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hutch-med.com [hutch-med.com]

- 3. fanregratinib (HMPL-453) / Hutchmed [delta.larvol.com]

- 4. HUTCHMED - AACR 2023: HMPL-453, a highly selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays potent activity in FGFR-altered tumor models [hutch-med.com]

- 5. Hutchmed concludes enrolment in Phase II trial of fanregratinib [clinicaltrialsarena.com]

- 6. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]

HMPL-453: A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data available for HMPL-453 (also known as fanregratinib), a highly potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented is synthesized from publicly available research, primarily from conference abstracts and company disclosures.

Core Compound Profile

HMPL-453 is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers. HMPL-453 is designed to inhibit these aberrant signaling pathways, thereby exerting an antineoplastic effect.[1]

In Vitro Activity

The in vitro potency and selectivity of HMPL-453 have been characterized through various biochemical and cellular assays.

Kinase Inhibition Profile

HMPL-453 demonstrates potent and selective inhibition of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.

| Target | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

Table 1: Biochemical potency of HMPL-453 against FGFR kinases.[2][3]

Anti-proliferative Activity

The compound has shown selective anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling.

| Cell Line Type | GI50 Range (nM) |

| Tumor cell lines with FGFR aberrations | 3 - 105 |

| Tumor cell lines without FGFR aberrations | > 1500 |

Table 2: Anti-proliferative activity of HMPL-453 in cancer cell lines.[2][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of HMPL-453.

Monotherapy in Xenograft Models

Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition in multiple FGFR-altered tumor models. A dose of 50 mg/kg/day was shown to induce tumor regression in most of the tested models.[2][3]

Combination Therapy

In an immune-competent mouse model with an FGFR2 fusion, HMPL-453 demonstrated a significant improvement in anti-tumor activity when combined with an anti-PD-1 antibody, suggesting a potential synergistic effect and a role in priming the tumor immune microenvironment.[2][3]

Mechanism of Action and Signaling Pathway

HMPL-453 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding, it blocks the phosphorylation of FGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival.[2][3]

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the preclinical evaluation of HMPL-453. These are based on standard laboratory practices for the mentioned assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

-

Assay Principle: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against FGFR kinases. Assays such as the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE™ kinase assay are commonly used.[2][3]

-

Procedure (based on Transcreener™ FP Assay):

-

Prepare a serial dilution of HMPL-453.

-

In a multi-well plate, combine the recombinant FGFR enzyme, a suitable substrate, and ATP.

-

Add the diluted HMPL-453 to the reaction mixture.

-

Incubate to allow the kinase reaction to proceed.

-

Add the Transcreener® ADP² FP detection mix, which contains an ADP antibody and a fluorescent tracer.

-

Incubate to allow the tracer to bind to the antibody.

-

Measure the fluorescence polarization. The signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the HMPL-453 concentration.

-

Cell Proliferation Assay (Representative Protocol)

-

Assay Principle: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 on cancer cell lines. Assays like CellTiter-Glo® luminescent or CCK-8 are used for this purpose.[2][3]

-

Procedure (based on CellTiter-Glo® Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of HMPL-453.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the HMPL-453 concentration.

-

Western Blot Analysis of FGFR Phosphorylation (Representative Protocol)

-

Assay Principle: To detect the inhibition of FGFR phosphorylation in cancer cells treated with HMPL-453.

-

Procedure:

-

Culture cancer cells with known FGFR alterations.

-

Treat the cells with various concentrations of HMPL-453 for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with a primary antibody specific for phosphorylated FGFR (p-FGFR).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

Normalize the p-FGFR signal to total FGFR or a loading control (e.g., β-actin) to determine the extent of inhibition.[4]

-

In Vivo Xenograft Studies (Representative Protocol)

-

Animal Model: Nu/Nu nude mice for general efficacy studies and immune-competent BALB/c mice for combination studies with immunotherapy.[2][3]

-

Procedure:

-

Implant human tumor cells with FGFR alterations subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer HMPL-453 orally at specified doses and schedules. The control group receives a vehicle.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).

-

Conclusion

The preclinical data for HMPL-453 demonstrate its potential as a potent and selective inhibitor of FGFR1, 2, and 3. The compound exhibits significant in vitro anti-proliferative activity in cancer cell lines with FGFR alterations and has shown promising anti-tumor efficacy in in vivo models, both as a monotherapy and in combination with an immune checkpoint inhibitor. These findings support the continued clinical development of HMPL-453 for the treatment of patients with FGFR-driven malignancies.

References

Fanregratinib In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (HMPL-453) is a potent and selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling pathways is a known driver of cell proliferation, migration, and survival in various cancers.[1] Fanregratinib is currently in clinical development for the treatment of solid tumors with aberrant FGFR signaling, such as intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions or rearrangements.[1][2][4][5] This technical guide provides a comprehensive overview of the in vitro kinase assay results for fanregratinib, including detailed experimental protocols and a visual representation of its mechanism of action.

Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of fanregratinib against recombinant FGFR kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| Kinase | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

Data sourced from an AACR abstract on HMPL-453.

These results demonstrate that fanregratinib is a potent inhibitor of FGFR1, 2, and 3, with significantly weaker activity against FGFR4, indicating a high degree of selectivity within the FGFR family.

Kinase Selectivity Profile

While specific kinome-wide scan data for fanregratinib is not publicly available, preclinical studies have consistently described it as a "highly selective" inhibitor.[1][2][3][4] A kinome scan is a broad screening of an inhibitor against a large panel of kinases to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target(s) with minimal activity against other kinases, which is a desirable characteristic to minimize off-target effects and potential toxicity.

Below is a representative TREEspot diagram illustrating the kinase selectivity profile of a hypothetical highly selective FGFR inhibitor. In such a diagram, the size of the circle corresponds to the degree of inhibition, with larger circles indicating stronger binding. A selective inhibitor like fanregratinib would show a large circle for its primary targets (FGFR1, 2, and 3) and very small or no circles for other kinases.

Signaling Pathways

Fanregratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFRs, fanregratinib prevents the initiation of these downstream signals.

Experimental Protocols

The in vitro kinase activity of fanregratinib was assessed using either the Transcreener™ Fluorescence Polarization (FP) assay or the Z'-LYTE™ kinase assay. The anti-proliferative activity was determined using the CellTiter-Glo® luminescent or CCK-8 cell viability assays. Below are detailed, generalized protocols for these key experiments.

In Vitro Kinase Assay Experimental Workflow

Transcreener™ Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the activity of kinases by detecting the ADP produced during the phosphotransferase reaction. The assay uses an antibody that specifically binds to ADP, and a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, substrate (e.g., poly-Glu-Tyr), ATP, and serial dilutions of fanregratinib.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and fanregratinib or vehicle control.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Transcreener™ ADP² FP Detection Mixture, which contains the ADP antibody and fluorescent tracer.

-

Equilibration: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of fanregratinib and determine the IC50 value by fitting the data to a dose-response curve.

Z'-LYTE™ Kinase Assay

Principle: This assay uses a FRET-based method to measure kinase activity. A synthetic peptide substrate is labeled with a donor and an acceptor fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the fluorophores and disrupting FRET.

Protocol:

-

Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, Z'-LYTE™ peptide substrate, ATP, and serial dilutions of fanregratinib.

-

Kinase Reaction: In a 384-well plate, add the kinase and fanregratinib or vehicle control.

-

Initiate Reaction: Add a mixture of ATP and the FRET-peptide substrate to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Development: Add the Development Reagent (protease) to each well.

-

Incubation: Incubate for another 60 minutes at room temperature to allow for proteolytic cleavage.

-

Data Acquisition: Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader.

-

Data Analysis: Calculate the emission ratio and then the percentage of phosphorylation. Determine the percentage of inhibition for each fanregratinib concentration and calculate the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

Protocol:

-

Cell Seeding: Seed tumor cells with FGFR aberrations in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of fanregratinib or vehicle control and incubate for 72 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of fanregratinib and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

CCK-8 (Cell Counting Kit-8) Assay

Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan (B1609692) product by dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of fanregratinib or vehicle control to the wells and incubate for the desired period (e.g., 72 hours).

-

Assay Procedure: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours in a CO2 incubator.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion

The in vitro data presented in this technical guide demonstrate that fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3. The detailed experimental protocols provide a framework for researchers to replicate and further investigate the activity of this compound. The high selectivity of fanregratinib for the intended targets, as suggested by preclinical characterizations, is a promising attribute for its continued development as a targeted cancer therapy. Further publication of comprehensive kinome-wide selectivity data will be valuable for a complete understanding of its off-target profile.

References

- 1. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]

- 2. HUTCHMED Completes Enrollment in Phase II Trial of Fanregratinib for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]

- 3. HUTCHMED - HUTCHMED Initiates Registration Phase Enrollments of HMPL-453 for IHCC and Savolitinib for Gastric Cancer following NMPA Consultations [hutch-med.com]

- 4. Hutchmed concludes enrolment in Phase II trial of fanregratinib [clinicaltrialsarena.com]

- 5. Hutchmed completes enrollment in phase II registration study of fanregratinib for intrahepatic cholangiocarcinoma in China [pharmabiz.com]

HMPL-453: A Potent and Selective FGFR Inhibitor for FGFR-Altered Tumors

An In-Depth Technical Review of Preclinical and Clinical Activity

HMPL-453, also known as fanregratinib, is an orally bioavailable, highly selective, and potent small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors.[3][4] HMPL-453 is being developed as a targeted therapy for patients with advanced solid tumors harboring these FGFR alterations.[3][5] Preclinical studies have demonstrated its robust anti-tumor activity in various FGFR-altered cancer models, and it is currently under investigation in clinical trials.[2][6]

Mechanism of Action

HMPL-453 exerts its anti-neoplastic activity by binding to and inhibiting FGFR types 1, 2, and 3.[1] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[1][4] The aberrant activation of FGFR signaling is a critical factor in tumor growth, angiogenesis, and the development of resistance to other anti-tumor therapies.[4][7]

Preclinical Activity of HMPL-453

The preclinical efficacy of HMPL-453 has been extensively evaluated in a range of in vitro and in vivo models, demonstrating its potent and selective inhibition of FGFR signaling and subsequent anti-tumor effects.

In Vitro Kinase and Cell Proliferation Assays

HMPL-453 has shown potent inhibitory activity against the kinase function of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.[3] This selectivity is crucial for minimizing off-target effects. The inhibitor has also demonstrated selective anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling.[3][6]

| Assay Type | Target | IC50/GI50 (nM) | Reference |

| Kinase Activity | FGFR1 | 6 | [3][6] |

| FGFR2 | 4 | [3][6] | |

| FGFR3 | 6 | [3][6] | |

| FGFR4 | 425 | [3][6] | |

| Cell Proliferation | FGFR-Altered | 3 - 105 | [3][6] |

| No FGFR Aberration | >1500 | [3][6] |

In Vivo Tumor Models

Oral administration of HMPL-453 has demonstrated significant, dose-dependent anti-tumor activity in multiple FGFR-altered tumor xenograft models.[3][6] In these preclinical studies, HMPL-453 induced tumor regression and demonstrated strong inhibition of FGFR phosphorylation and downstream signaling pathways in vivo.[5][6] A dosage of 50 mg/kg/day was shown to induce tumor regression in the majority of the tested tumor models.[3][6]

Furthermore, preclinical studies have suggested that HMPL-453 can enhance the anti-tumor effects of chemotherapy and anti-PD-1 antibodies in FGFR-altered tumor models.[5]

Clinical Development

HMPL-453 is being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR alterations. A Phase II clinical trial (NCT04353375) is investigating its efficacy and safety in patients with previously treated advanced intrahepatic cholangiocarcinoma (iCCA) containing FGFR2 fusions.[2][8]

Initial results from this study have shown promising efficacy and an acceptable toxicity profile.[8][9] In a cohort of patients with iCCA and FGFR fusions, HMPL-453 demonstrated a confirmed partial response in 31.8% of evaluable patients and stable disease in 54.5%, leading to a disease control rate of 86.4%.[8] The recommended Phase 2 dose was determined to be 300 mg once daily, administered in a 2-weeks-on/1-week-off cycle.[8][9]

Experimental Protocols

Kinase Activity Assays

The enzymatic activity of HMPL-453 against FGFR kinases was determined using either the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE kinase assay.[3][6] These assays measure the amount of ADP produced as a result of kinase activity, with a decrease in signal indicating inhibition.

Cell Proliferation Assays

The anti-proliferative effects of HMPL-453 on various tumor cell lines were assessed using either the CellTiter-Glo® Luminescent Cell Viability Assay or the CCK-8 assay.[3][6] These assays quantify the number of viable cells in culture after treatment with the inhibitor.

Western Blot Analysis

To evaluate the in vitro and in vivo effects of HMPL-453 on FGFR signaling, western blot analysis was employed.[3][6] This technique was used to detect the phosphorylation status of FGFR and its downstream signaling proteins, such as ERK, in tumor cells and tissues.

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of HMPL-453 in a living organism, multiple tumor models with FGFR alterations were established in Nu/Nu nude mice.[3][6][10] These mice were orally administered HMPL-453, and tumor growth was monitored over time.[6] For combination studies, an immune-competent BALB/c mouse model was used, with inoculated NIH/3T3 cells carrying an FGFR2-AHCYL1 fusion.[6]

Visualizing the Science

FGFR Signaling Pathway and HMPL-453 Inhibition

Caption: FGFR signaling pathway and the inhibitory action of HMPL-453.

Preclinical Evaluation Workflow for HMPL-453

Caption: A typical preclinical workflow for evaluating HMPL-453.

References

- 1. Facebook [cancer.gov]

- 2. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]

- 5. hutch-med.com [hutch-med.com]

- 6. researchgate.net [researchgate.net]

- 7. HUTCHMED - HUTCHMED Initiates Registration Phase Enrollments of HMPL-453 for IHCC and Savolitinib for Gastric Cancer following NMPA Consultations [hutch-med.com]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

HMPL-453: A Deep Dive into its Impact on Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, orally bioavailable small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, is a known driver of oncogenesis in various solid tumors.[2][3] These alterations lead to constitutive activation of downstream signaling cascades, promoting cell proliferation, survival, and angiogenesis. HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1/2/3 in preclinical models and is currently under investigation in multiple clinical trials for the treatment of advanced solid tumors harboring FGFR alterations.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by HMPL-453, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling networks.

Mechanism of Action and Affected Cellular Pathways

HMPL-453 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This blockade of FGFR signaling disrupts the downstream cellular machinery that drives tumor growth and survival. The primary signaling cascades affected by HMPL-453 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The FGFR Signaling Cascade

Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

In FGFR-driven cancers, genetic alterations lead to ligand-independent dimerization and constitutive activation of the receptor, resulting in uncontrolled activation of downstream pathways.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Upon FGFR activation, the adaptor protein GRB2 and the guanine (B1146940) nucleotide exchange factor SOS are recruited to the phosphorylated receptor, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases ERK1/2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation.

HMPL-453, by inhibiting the initial FGFR phosphorylation, prevents the activation of this entire cascade, ultimately leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is another major signaling route downstream of FGFR that plays a crucial role in cell growth, survival, and metabolism. Activated FGFR can recruit and activate the p85 subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT and PDK1 to the cell membrane, leading to AKT activation through phosphorylation. Activated AKT, in turn, phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth, and BAD and caspases, which inhibits apoptosis.

By blocking the initial activation of FGFR, HMPL-453 prevents the activation of the PI3K/AKT/mTOR pathway, thereby promoting apoptosis and inhibiting cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of HMPL-453.

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453 [2][3]

| Kinase | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

Table 2: In Vitro Anti-proliferative Activity of HMPL-453 in Cell Lines [2][3]

| Cell Line Characteristic | GI50 Range (nM) |

| Dysregulated FGFR signaling | 3 - 105 |

| Lacking FGFR aberrations | > 1500 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Activity Assays

Transcreener™ Fluorescence Polarization (FP) Assay or Z'-LYTE Kinase Assay: [2][3]

These assays are used to measure the in vitro potency of HMPL-453 against recombinant FGFR kinases.

-

Reaction Setup: A reaction mixture is prepared containing the recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable peptide substrate, and ATP.

-

Inhibitor Addition: HMPL-453 is serially diluted and added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

-

Detection:

-

Transcreener™ FP Assay: A detection solution containing an antibody specific for ADP and a fluorescent tracer is added. The amount of ADP produced is proportional to the kinase activity and is measured by a decrease in fluorescence polarization.

-

Z'-LYTE Kinase Assay: A development reagent containing a site-specific protease is added. The protease only cleaves the unphosphorylated substrate, leading to a FRET signal. Kinase activity results in a decrease in the FRET signal.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assays

CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: [2][3]

These assays are used to determine the anti-proliferative effect of HMPL-453 on various cancer cell lines.

-

Cell Seeding: Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with serial dilutions of HMPL-453 for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

CellTiter-Glo®: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is measured by the resulting luminescence.

-

CCK-8: A solution containing WST-8 is added to the wells. The amount of formazan (B1609692) dye produced, which is proportional to the number of viable cells, is measured by the absorbance at 450 nm.

-

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis

Western Blotting for Phosphorylated Proteins: [2][3]

This technique is used to assess the effect of HMPL-453 on the phosphorylation status of FGFR and its downstream signaling proteins.

-

Cell Lysis: Tumor cells are treated with HMPL-453 for a specific time, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of FGFR, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by HMPL-453.

Visualizations of Cellular Pathways and Workflows

To further elucidate the mechanism of action of HMPL-453, the following diagrams, generated using the DOT language, illustrate the affected signaling pathways and a typical experimental workflow.

Caption: HMPL-453 inhibits FGFR, blocking MAPK/ERK and PI3K/AKT pathways.

Caption: Workflow for assessing protein phosphorylation via Western Blot.

References

Fanregratinib's Impact on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (HMPL-453) is a novel, orally bioavailable, and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors, promoting tumor growth, angiogenesis, and therapeutic resistance.[2][4][5] Fanregratinib exerts its antineoplastic activity by binding to and inhibiting the kinase activity of FGFR1/2/3, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This technical guide provides an in-depth overview of the preclinical data on fanregratinib's effects on downstream signaling, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: FGFR Inhibition

Fanregratinib selectively targets the ATP-binding pocket of FGFR1, 2, and 3, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[6] Preclinical studies have demonstrated its potent and selective inhibitory activity against these receptors.[6][7]

Quantitative Data: Biochemical Potency and Cellular Proliferation

The following tables summarize the in vitro potency of fanregratinib in biochemical assays and its anti-proliferative effects in cancer cell lines with dysregulated FGFR signaling.

Table 1: Biochemical Kinase Inhibitory Activity of Fanregratinib

| Kinase Target | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

| Data from in vitro Transcreener™ Fluorescence Polarization or Z'-LYTE kinase assays.[6] |

Table 2: Anti-proliferative Activity of Fanregratinib in FGFR-Altered Tumor Cell Lines

| Cell Line Type | FGFR Alteration | GI50 (nM) |

| Various Tumor Cell Lines | Dysregulated FGFR Signaling | 3 - 105 |

| Cell Lines without FGFR Aberrations | None | > 1500 |

| Data from CellTiter-Glo luminescent or CCK-8 assays.[6] |

Effect on Downstream Signaling Pathways

Inhibition of FGFR by fanregratinib leads to the suppression of key downstream signaling pathways that are critical for tumor cell growth and survival. Preclinical evidence confirms that fanregratinib treatment results in a strong, dose- and time-dependent inhibition of FGFR phosphorylation and downstream signaling proteins.[6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.

FGFR Signaling Pathway and Fanregratinib's Point of Intervention

The following diagram illustrates the canonical FGFR signaling cascade and highlights fanregratinib's mechanism of action.

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of fanregratinib.

Biochemical Kinase Assays (IC50 Determination)

-

Assay Types: Transcreener™ Fluorescence Polarization assay or Z'-LYTE kinase assay.[6]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of fanregratinib against FGFR kinases.

-

Protocol Outline:

-

Recombinant human FGFR1, 2, 3, and 4 kinase domains are used.

-

Fanregratinib is serially diluted to a range of concentrations.

-

The kinase, a suitable substrate, and ATP are incubated with the various concentrations of fanregratinib.

-

The kinase reaction is allowed to proceed for a defined period at room temperature.

-

For the Transcreener™ assay, an antibody that detects the product of the kinase reaction (ADP) is added, and the change in fluorescence polarization is measured.

-

For the Z'-LYTE assay, a FRET-based peptide substrate is used, and the kinase activity is determined by the ratio of cleavage-dependent fluorescence signals.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cell Viability Assays (GI50 Determination)

-

Assay Types: CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.[6]

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of fanregratinib in cancer cell lines.

-

Protocol Outline:

-

Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of fanregratinib or vehicle control (DMSO).

-

Plates are incubated for 72 hours.

-

For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of metabolically active cells, is added. Luminescence is measured using a luminometer.

-

For the CCK-8 assay, the reagent is added, and the absorbance is measured to determine the number of viable cells.

-

GI50 values are calculated from dose-response curves, representing the concentration of fanregratinib that causes a 50% reduction in cell growth compared to the vehicle control.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To qualitatively and quantitatively assess the effect of fanregratinib on the phosphorylation status of FGFR and downstream proteins like ERK and AKT.[6]

-

Protocol Outline:

-

Cell Treatment and Lysis:

-

FGFR-dependent cancer cell lines are seeded and grown to 70-80% confluency.

-

Cells are treated with varying concentrations of fanregratinib for specified time points (e.g., 2, 6, 24 hours).

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) are denatured and separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of FGFR, ERK (p-ERK), and AKT (p-AKT), as well as total FGFR, ERK, and AKT.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of signaling inhibition.

-

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of fanregratinib in a living organism.[6]

-

Animal Model: Nu/Nu nude mice.[6]

-

Protocol Outline:

-

Tumor Implantation: Human tumor cells with FGFR alterations are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: Fanregratinib is administered orally at various dose levels (e.g., up to 50 mg/kg/day). The control group receives a vehicle solution.[6]

-

Monitoring and Data Collection:

-

Tumor volume is measured 2-3 times per week using calipers.

-

Animal body weight is monitored as a measure of toxicity.

-

-

Endpoint and Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blot to confirm target engagement in vivo). Tumor growth inhibition is calculated and statistically analyzed.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Workflow for Western Blot Analysis

Workflow for In Vivo Xenograft Study

Conclusion

Preclinical data robustly demonstrate that fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of critical downstream signaling pathways, most notably the MAPK and PI3K/AKT pathways. This inhibition of oncogenic signaling translates to potent anti-proliferative activity in FGFR-driven cancer models, both in vitro and in vivo. The experimental protocols outlined provide a framework for the continued investigation and characterization of fanregratinib and other FGFR inhibitors in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. HUTCHMED - Our Pipeline [hutch-med.com]

- 4. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]

- 5. HUTCHMED - 和黄医药在中国启动一项HMPL-453治疗晚期肝内胆管癌患者的II期临床试验 [hutch-med.com]

- 6. researchgate.net [researchgate.net]

- 7. hutch-med.com [hutch-med.com]

HMPL-453: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] The FGFR signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, migration, and survival.[4][5] Aberrant activation of this pathway, through gene amplification, mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a variety of solid tumors.[2][6] Furthermore, dysregulated FGFR signaling is intricately linked to tumor angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][6] This technical guide provides an in-depth overview of the preclinical data and methodologies related to HMPL-453's mechanism of action, with a core focus on its role in the inhibition of angiogenesis.

Core Mechanism: Targeting the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling axis plays a pivotal role in tumor-associated angiogenesis.[6] FGFs, stored in the extracellular matrix, can be released and bind to FGFRs on the surface of endothelial cells, triggering a downstream signaling cascade that promotes their proliferation, migration, and differentiation into new blood vessels.[4][5] HMPL-453 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking this signaling cascade at its origin.

Signaling Pathway Diagram

Caption: FGFR Signaling Pathway in Angiogenesis and Point of Inhibition by HMPL-453.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of HMPL-453, demonstrating its potent and selective inhibition of FGFR kinases and its anti-proliferative activity in FGFR-dependent cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453

| Target Kinase | IC50 (nM) |

| FGFR1 | 1.3 |

| FGFR2 | 1.3 |

| FGFR3 | 2.7 |

| VEGFR2 (KDR) | >10,000 |

Data from a preclinical study presented at a scientific conference.

Table 2: Anti-proliferative Activity of HMPL-453 in FGFR-Altered Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3.9 |

| KATO-III | Gastric Cancer | FGFR2 Amplification | 6.8 |

| RT-112 | Bladder Cancer | FGFR3 Fusion | 12.3 |

| AN3CA | Endometrial Cancer | FGFR2 Mutation | 28.5 |

Data from a preclinical study presented at a scientific conference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-angiogenic properties of HMPL-453.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against FGFR kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

-

The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay is performed in a 384-well plate format.

-

Each well contains the respective FGFR kinase, a biotinylated poly-Glu-Tyr (4:1) substrate, and ATP.

-

HMPL-453 is serially diluted and added to the wells to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and incubated at room temperature.

-

The reaction is stopped by the addition of a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and an allophycocyanin-streptavidin conjugate.

-

The plate is incubated to allow for antibody and streptavidin binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 in cancer cell lines with FGFR alterations.

Methodology:

-

Cancer cell lines with known FGFR amplifications, fusions, or mutations are cultured in appropriate media.

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

HMPL-453 is serially diluted and added to the cells.

-

The cells are incubated with the compound for 72 hours.

-

Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a microplate reader.

-

GI50 values are calculated from the dose-response curves using non-linear regression analysis.

Endothelial Cell Tube Formation Assay (General Protocol)

Objective: To assess the effect of HMPL-453 on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.

-

HUVECs are harvested and resuspended in a basal medium containing a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2).

-

HMPL-453 is added to the cell suspension at various concentrations.

-

The HUVEC suspension is then seeded onto the solidified basement membrane matrix.

-

The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

-

The formation of capillary-like structures is visualized and photographed using a microscope.

-

Quantitative analysis of tube formation is performed by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical assessment of HMPL-453's anti-angiogenic properties.

Conclusion

The preclinical data strongly support the role of HMPL-453 as a potent and selective inhibitor of the FGFR signaling pathway. Its ability to directly inhibit FGFR kinases translates into significant anti-proliferative effects in cancer cells with aberrant FGFR signaling. The central role of the FGF/FGFR axis in angiogenesis strongly suggests that HMPL-453's therapeutic efficacy is, at least in part, mediated by the inhibition of new blood vessel formation within the tumor microenvironment. Further studies specifically quantifying the anti-angiogenic effects of HMPL-453 in dedicated in vitro and in vivo models will provide a more complete understanding of its mechanism of action and its full therapeutic potential. The ongoing clinical development of HMPL-453 in FGFR-driven malignancies, such as intrahepatic cholangiocarcinoma, holds promise for patients with these difficult-to-treat cancers.[7][8][9]

References

- 1. HUTCHMED - AACR 2023: HMPL-453, a highly selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays potent activity in FGFR-altered tumor models [hutch-med.com]

- 2. HUTCHMED - Our Pipeline [hutch-med.com]

- 3. hutch-med.com [hutch-med.com]

- 4. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]

- 5. hutch-med.com [hutch-med.com]

- 6. hutch-med.com [hutch-med.com]

- 7. Phase 2 Study of HMPL-453 Tartrate in Advanced Intrahepatic Cholangiocarcinoma [clin.larvol.com]

- 8. aacr.org [aacr.org]

- 9. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating HMPL-453 (Fanregratinib) in Novel Cancer Types: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, has been identified as a key driver of tumor proliferation, angiogenesis, and resistance to anti-tumor therapies in various solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of HMPL-453 in different cancer types, with a focus on its mechanism of action, experimental protocols, and clinical efficacy.

Mechanism of Action: Targeting the FGFR Signaling Pathway

HMPL-453 exerts its anti-tumor activity by potently inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[4] In normal physiological processes, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers with aberrant FGFR signaling, this pathway is constitutively active, leading to uncontrolled tumor growth. HMPL-453 blocks this aberrant signaling, thereby inhibiting tumor cell proliferation and inducing apoptosis.[4]

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 against cancer models with FGFR alterations.[4]

In Vitro Activity

In biochemical assays, HMPL-453 potently inhibited the kinase activities of FGFR1, 2, and 3 with weaker activity against FGFR4.[4] The inhibitor also selectively inhibited the proliferation of tumor cell lines with dysregulated FGFR signaling.[4]

| Target | IC50 (nM) |

| FGFR1 | 6 |

| FGFR2 | 4 |

| FGFR3 | 6 |

| FGFR4 | 425 |

| Cell Line Status | GI50 Range (nM) |

| Dysregulated FGFR Signaling | 3 - 105 |

| No FGFR Aberrations | > 1500 |

In Vivo Models

In tumor models harboring FGFR2 fusions, oral administration of HMPL-453 demonstrated strong inhibition of FGFR phosphorylation and downstream signaling.[4] At a dose of 50 mg/kg/day, HMPL-453 induced tumor regression in most of the tested tumor models.[4] Furthermore, preclinical studies have suggested that HMPL-453 can enhance the anti-tumor activity of anti-PD-1 antibodies by priming the immune environment.[4]

Clinical Investigations

HMPL-453 has been investigated in several clinical trials for various advanced solid tumors.

Phase I Studies

Initial first-in-human Phase I trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of HMPL-453 in patients with advanced solid malignancies.[5][7] These dose-escalation studies aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[7]

Phase II Study in Intrahepatic Cholangiocarcinoma (IHCC)

A significant focus of HMPL-453's clinical development has been on patients with advanced intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions, a patient population with limited treatment options.[1][8] A Phase II, single-arm, multi-center, open-label study (NCT04353375) was initiated to evaluate the efficacy and safety of HMPL-453 in this population.[1][8]

-

Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic IHCC with FGFR2 fusions who had received at least one prior line of systemic therapy.[8]

-

Treatment Regimens:

-

Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[1][8]

-

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[1][2]

As of the data cutoff on September 21, 2022, the Phase II study showed promising efficacy, particularly in the 300 mg cohort (RP2D).[8][9]

| Efficacy Endpoint | Cohort 1 (150mg QD) (n=12) | Cohort 2 (300mg QD, 2w on/1w off) (n=10) | Overall (n=22) |

| Objective Response Rate (ORR) | Not specified | 50% | 31.8% |

| Disease Control Rate (DCR) | Not specified | 90% | 86.4% |

| Median Progression-Free Survival (PFS) | 5.7 months | Not matured | Not specified |

The most common treatment-related adverse events of any grade included diarrhea, dry mouth, and increased blood phosphorous.[9] Grade ≥3 treatment-related adverse events were more frequent in the 150mg QD cohort compared to the 300mg (2w on/1w off) cohort (58.3% vs 23.1%).[10] The most common grade ≥3 events included decreased neutrophil count, nail toxicity, and palmar-plantar erythrodysesthesia syndrome.[10] The 300mg, 2 weeks on/1 week off regimen was chosen as the recommended Phase II dose based on a better safety profile and preliminary efficacy.[8]

Investigations in Other Solid Tumors

HMPL-453 is also being explored in other advanced solid tumors. A Phase Ib/II clinical study (NCT05173142) was initiated to evaluate the safety, tolerability, and preliminary efficacy of HMPL-453 in combination with chemotherapy or an anti-PD-1 antibody in patients with advanced solid tumors.[11][12] This study includes a dose-escalation phase to determine the RP2D of the combination therapies, followed by a dose-expansion phase in patients with specific tumor types such as gastric cancer, intrahepatic cholangiocarcinoma, or urothelial carcinoma harboring specific FGFR gene alterations.[12]

Conclusion

HMPL-453 (fanregratinib) has demonstrated significant promise as a selective FGFR1, 2, and 3 inhibitor. Preclinical data established a strong rationale for its clinical development in FGFR-driven malignancies. Clinical trials, particularly in advanced intrahepatic cholangiocarcinoma with FGFR2 fusions, have shown encouraging efficacy and a manageable safety profile, leading to the determination of a recommended Phase II dose. Ongoing investigations into combination therapies and other solid tumors will further elucidate the therapeutic potential of HMPL-453 in a broader range of cancers.

References

- 1. HUTCHMED - Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]

- 2. Hutchmed concludes enrolment in Phase II trial of fanregratinib [clinicaltrialsarena.com]

- 3. hutch-med.com [hutch-med.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]

- 6. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. HUTCHMED - HUTCHMED Initiates Phase Ib/II Study of HMPL-453 in Combination with Chemotherapy or Toripalimab for Advanced Solid Tumors in China [hutch-med.com]

An In-depth Technical Guide to the Molecular Structure of Fanregratinib

This guide provides a detailed overview of the molecular structure, mechanism of action, and key biophysical and biochemical characteristics of fanregratinib. The content is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

Fanregratinib is a small molecule inhibitor with a complex chemical structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C27H33ClN6O2 | [1][2][3][4] |

| Molecular Weight | 509.04 g/mol | [1][3][4] |

| IUPAC Name | 4-chloro-3-[2-[2-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]anilino]pyrimidin-5-yl]ethyl]-5-methoxy-N-methylbenzamide | [3] |

| CAS Number | 1628537-44-9 | [2][3] |

| InChIKey | LVQABCJAWBLTAO-HDICACEKSA-N | [1][2][3] |

| SMILES | C[C@H]1CN(C--INVALID-LINK--N1)c2ccc(cc2)Nc3ncc(CCc4cc(cc(c4Cl)OC)C(=O)NC)cn3 | [1] |

Mechanism of Action and Signaling Pathway

Fanregratinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[5][6] These receptor tyrosine kinases play a crucial role in cell proliferation, differentiation, migration, and survival.[3] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver in various cancers.[5][6]

Fanregratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to tumor cell growth and survival.

Quantitative Data

The potency of fanregratinib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against the target kinases and the half-maximal growth inhibitory concentration (GI50) in cancer cell lines are presented below.

Table 2: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Method | Reference |

|---|---|---|---|

| FGFR1 | 6 | Transcreener™ Fluorescence Polarization or Z'-LYTE | [5] |

| FGFR2 | 4 | Transcreener™ Fluorescence Polarization or Z'-LYTE | [5] |

| FGFR3 | 6 | Transcreener™ Fluorescence Polarization or Z'-LYTE | [5] |

| FGFR4 | 425 | Transcreener™ Fluorescence Polarization or Z'-LYTE |[5] |

Table 3: Cellular Proliferation Inhibition

| Cell Line Type | GI50 (nM) | Assay Method | Reference |

|---|---|---|---|

| Tumor cells with dysregulated FGFR signaling | 3 - 105 | CellTiter-Glo or CCK-8 | [5] |

| Tumor cells lacking FGFR aberrations | > 1500 | CellTiter-Glo or CCK-8 |[5] |

Experimental Protocols

The following sections describe representative methodologies for characterizing FGFR inhibitors like fanregratinib. Note that these are generalized protocols, as specific, proprietary methods for fanregratinib are not publicly available.

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7]

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7] Serially dilute fanregratinib in DMSO to create a range of concentrations. Prepare the recombinant FGFR enzyme and a suitable substrate.

-

Assay Plate Setup: In a 384-well plate, add the inhibitor solution, the enzyme solution, and a mix of the substrate and ATP.[7]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[7]

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[7][8]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[7][8]

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each fanregratinib concentration relative to a DMSO control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][9]

This protocol assesses the effect of fanregratinib on the growth and viability of cancer cell lines.[4][10]

Methodology:

-

Cell Culture: Seed cancer cells (e.g., those with known FGFR fusions) into 96-well plates and allow them to adhere overnight.

-